1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone
Overview
Description
1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone, also known as 2,3,4-trimethoxy-6-hydroxyacetophenone, is an organic compound with the molecular formula C11H14O5 and a molecular weight of 226.23 g/mol . This compound is characterized by the presence of a hydroxy group and three methoxy groups attached to a phenyl ring, along with an ethanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone typically involves the acetylation of 2,3,4-trimethoxyphenol. This reaction can be carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction conditions often include heating the mixture to a specific temperature to facilitate the acetylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Formation of 1-(6-hydroxy-2,3,4-trimethoxyphenyl)ethanoic acid.
Reduction: Formation of 1-(6-hydroxy-2,3,4-trimethoxyphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or modulate signaling pathways, leading to its observed biological effects. The compound’s hydroxy and methoxy groups play a crucial role in its activity by facilitating interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
2,3,4-Trimethoxyacetophenone: Lacks the hydroxy group present in 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone.
3,4,5-Trimethoxyacetophenone: Has a different substitution pattern on the phenyl ring.
6-Hydroxy-2,3,4-trimethoxybenzaldehyde: Contains an aldehyde group instead of an ethanone group.
Uniqueness
This compound is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, along with an ethanone group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications .
Biological Activity
1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone, also known as a derivative of trimethoxyphenol, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C12H16O5
- Molecular Weight : 240.25 g/mol
- IUPAC Name : this compound
This compound features a phenolic structure with multiple methoxy groups, contributing to its biological activity.
Anticancer Activity
This compound exhibits significant antiproliferative activity against various cancer cell lines. Research indicates that it can induce cell cycle arrest and apoptosis in cancer cells.
The primary mechanisms through which this compound exerts its anticancer effects include:
- Microtubule Destabilization : Similar to other compounds targeting tubulin, it disrupts microtubule dynamics, leading to G2/M phase arrest in the cell cycle .
- Induction of Apoptosis : The compound promotes apoptotic pathways by modulating the expression of key proteins involved in apoptosis, such as Bcl-2 and Bax .
In Vitro Studies
A series of in vitro studies have demonstrated the efficacy of this compound against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MGC-803 | 0.45 | Induction of G2/M phase arrest |
MCF-7 | <0.01 | Apoptosis induction |
Hs578T | <0.05 | Tubulin polymerization inhibition |
These findings suggest that the compound has a potent effect on cell proliferation and survival.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) has identified that modifications to the trimethoxyphenyl moiety significantly affect biological activity. For instance:
- Increasing the number of methoxy groups enhances antiproliferative effects.
- Substitutions at specific positions on the phenolic ring can either increase or decrease activity depending on the target cell line.
Properties
IUPAC Name |
1-(6-hydroxy-2,3,4-trimethoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-6(12)9-7(13)5-8(14-2)10(15-3)11(9)16-4/h5,13H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYYVUJNBLMMPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1O)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22248-14-2 | |
Record name | 1-(6-hydroxy-2,3,4-trimethoxyphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.